molecular formula C16H11ClFNO B1269648 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 420814-87-5

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1269648
CAS No.: 420814-87-5
M. Wt: 287.71 g/mol
InChI Key: HZVNCLOGBOUPGY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group substituted with chlorine and fluorine atoms, attached to an indole ring with an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(2-chloro-6-fluorobenzyl)piperazine: This compound has a piperazine ring instead of an indole ring and is used in the synthesis of pharmaceutical agents.

    2-chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of various benzyl derivatives.

    2-chloro-6-fluorobenzaldehyde: This compound is used in the synthesis of other fluorinated benzyl derivatives.

Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms on the benzyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVNCLOGBOUPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327253
Record name 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

420814-87-5
Record name 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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